2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group, which is known for its unique chemical properties and its ability to enhance the biological activity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the use of various reagents and catalysts. One common method involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Known for its ability to activate substrates and stabilize transition states.
Butanamide, N- (2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2- [ [2- (trifluoromethyl)phenyl]azo]: Used in pharmaceutical applications.
Uniqueness
What sets 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide apart is its unique combination of a benzimidazole core with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3S/c15-14(16,17)8-2-1-3-9(6-8)20-24(22,23)10-4-5-11-12(7-10)19-13(21)18-11/h1-7,20H,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATXYXQLLPEQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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